molecular formula C22H22BrNO B605973 BCI-215 CAS No. 1245792-67-9

BCI-215

Katalognummer: B605973
CAS-Nummer: 1245792-67-9
Molekulargewicht: 396.3 g/mol
InChI-Schlüssel: JGWQWVVSCQBAFC-DEDYPNTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BCI-215 is a potent and tumor cell-selective dual specificity MAPK phosphatase (DUSP-MKP) inhibitor. It has been studied for its effects on cancer cells, specifically inhibiting melanogenesis stimulated by UV radiation . Now, let’s explore the other aspects of this compound.

Wissenschaftliche Forschungsanwendungen

BCI-215 wurde in mehreren wissenschaftlichen Kontexten untersucht:

5. Wirkmechanismus

Der Wirkmechanismus beinhaltet die Hemmung von DUSP-MKP-Enzymen, was zu einer anhaltenden Aktivierung der ERK-Signalgebung (extrazelluläre signalregulierte Kinase) führt. Durch die selektive Zielsetzung von Tumorzellen vermeidet this compound Toxizität für normale Zellen.

Wirkmechanismus

Target of Action

The primary target of (E)-2-Benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one, also known as BCI-215, is the dual-specificity phosphatases (DUSPs) . DUSPs are key players in cell growth, survival, and death, and they play essential roles in tumor initiation, malignant progression, and therapy resistance through the regulation of the MAPK signaling pathway .

Mode of Action

This compound acts as a potent inhibitor of DUSPs . It has been shown to augment the effect of the JAK–STAT antagonist ruxolitinib on colony-forming capacity of B-ALL cells . The combination of this compound with ruxolitinib synergistically hampers tumor growth in vitro and prolongs the survival of transplant recipients in vivo, as compared to monotherapies .

Biochemical Pathways

This compound affects the MAPK signaling pathway . It suppresses basal and cAMP-stimulated melanin production and cellular tyrosinase activity in vitro through the downregulation of microphthalmia-associated transcription factor (MITF) protein and its downstream enzymes . The reduction in MITF expression caused by this compound is found to be due to all three types of MAPK activation, including extracellular signal-regulated kinase (ERK), JNK, and p38 .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of melanin production and cellular tyrosinase activity, downregulation of MITF protein and its downstream enzymes, and activation of MAPK pathways . These effects contribute to its potential therapeutic benefits against pigmentation disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, UV radiation can stimulate melanogenesis, which this compound potently inhibits . .

Analyse Chemischer Reaktionen

BCI-215 unterliegt verschiedenen Arten von Reaktionen, darunter Phosphorylierungs- und Dephosphorylierungsprozesse. Als DUSP-MKP-Inhibitor beeinflusst es den MAPK-Signalweg. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben aufgrund von proprietären Informationen nicht offengelegt. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind nicht explizit dokumentiert.

Vergleich Mit ähnlichen Verbindungen

Leider sind direkte Vergleiche mit ähnlichen Verbindungen in der verfügbaren Literatur rar. Weitere Forschung ist erforderlich, um andere verwandte Inhibitoren zu identifizieren und die Einzigartigkeit von BCI-215 hervorzuheben.

Vorbereitungsmethoden

Leider sind spezifische Synthesewege und Reaktionsbedingungen für BCI-215 in der Literatur nicht leicht zugänglich. Er wird über kundenspezifische Syntheseleistungen synthetisiert. Für die industrielle Produktion wären weitere Forschungsarbeiten erforderlich, um proprietäre Methoden aufzudecken.

Biologische Aktivität

BCI-215 is a dual-specificity phosphatase (DUSP) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the modulation of melanogenesis and cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on melanin production, and cytotoxic properties, supported by relevant case studies and research findings.

This compound primarily functions as an inhibitor of DUSP1 and DUSP6, which are critical regulators of mitogen-activated protein kinase (MAPK) signaling pathways. The inhibition of these phosphatases leads to the activation of various MAPKs, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These pathways play significant roles in cellular processes such as proliferation, differentiation, and apoptosis.

Key Findings:

  • Inhibition of Melanogenesis : this compound has been shown to suppress both basal and cAMP-stimulated melanin production in vitro. This effect is mediated through the downregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis, along with its downstream enzymes such as tyrosinase, dopachrome tautomerase (DCT), and tyrosinase-related protein 1 (Tyrp1) .
  • Activation of MAPKs : The treatment with this compound resulted in increased phosphorylation of ERK and JNK for at least six hours post-treatment. This activation is crucial for the anti-melanogenic effects observed .

In Vitro Studies

In a series of in vitro experiments using B16F10 melanoma cells and human melanocytes, this compound demonstrated significant anti-melanogenic activity.

Cell Type Treatment Concentration Effect on Melanin Production Mechanism
B16F10 Melanoma Cells1 µMSuppressedDownregulation of MITF protein
Human Melanocytes100 nMReducedInhibition of tyrosinase activity
Cocultured Cells1000 nMCytotoxicActivation of MAPK pathways

The results indicated that this compound not only reduced melanin content but also affected cell viability at higher concentrations .

Ex Vivo Studies

Further investigations were conducted using ex vivo human skin models. This compound was applied to UVB-irradiated skin samples, where it effectively reduced melanin content and inhibited the expression of melanogenic genes.

Case Study:

In a study involving human skin tissue treated with this compound:

  • Dosage : 200 mJ/cm² UVB exposure followed by this compound application.
  • Outcome : Significant reduction in melanin index and MITF expression was observed, highlighting its potential for treating pigmentation disorders .

Cytotoxic Effects

While this compound shows promise in inhibiting melanogenesis, it also exhibits cytotoxic effects on certain cell lines. For instance, in neuroblastoma SH-SY5Y cells, a dose-dependent decrease in cell viability was noted upon treatment with this compound. This suggests that while it may be beneficial for treating hyperpigmentation, careful consideration is needed regarding its safety profile in different cellular contexts .

Eigenschaften

IUPAC Name

(2E)-2-benzylidene-5-bromo-3-(cyclohexylamino)-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO/c23-16-11-12-18-19(14-16)21(24-17-9-5-2-6-10-17)20(22(18)25)13-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,21,24H,2,5-6,9-10H2/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWQWVVSCQBAFC-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2C3=C(C=CC(=C3)Br)C(=O)C2=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC\2C3=C(C=CC(=C3)Br)C(=O)/C2=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135398
Record name (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245792-67-9
Record name (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245792-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary mechanism of action of BCI-215 and how does it affect cancer cells?

A1: this compound acts as a selective inhibitor of dual-specificity mitogen-activated protein kinase (MAPK) phosphatases (DUSP), specifically DUSP1 and DUSP6. [, ] These phosphatases normally regulate and dampen MAPK signaling pathways, which are frequently hyperactivated in cancer cells. By inhibiting DUSP1/6, this compound effectively removes the "brakes" on MAPK signaling, leading to sustained activation of ERK, JNK, and p38 MAPKs within cancer cells. [, ] This hyperactivation of MAPK pathways disrupts cellular processes and ultimately induces apoptosis, a form of programmed cell death, preferentially in transformed cells. []

Q2: Beyond its pro-apoptotic effects, how else does this compound impact the tumor microenvironment?

A2: Research indicates that this compound treatment can sensitize breast cancer cells to the cytotoxic activity of lymphokine-activated killer (LAK) cells. [] While the exact mechanisms behind this sensitization remain to be fully elucidated, this finding suggests that this compound may enhance anti-tumor immune responses, paving the way for potential combination therapies with immune-based approaches.

Q3: this compound demonstrates promising activity against melanoma. How does its mechanism translate to inhibiting melanin production?

A3: In the context of melanoma, this compound's inhibition of DUSP leads to the activation of all three major MAPK pathways: ERK, JNK, and p38. [] This activation, particularly of ERK, is linked to the downregulation of microphthalmia-associated transcription factor (MITF). [] As MITF is a master regulator of melanogenesis, its suppression by this compound effectively reduces melanin production. [] This highlights this compound's potential as a therapeutic agent for hyperpigmentation disorders.

Q4: this compound seems to have opposing effects on BCL6 expression depending on the cellular context. Can you elaborate on this?

A4: In B-cell acute lymphoblastic leukemia (B-ALL) cells harboring activating RAS mutations, this compound, through its activation of ERK signaling, leads to a significant increase in BCL6 expression. [] This upregulation of BCL6, an oncogene in this context, is crucial for the survival and proliferation of these leukemia cells. [] Conversely, in the context of UV-induced pigmentation, this compound's activation of ERK appears to contribute to the downregulation of MITF, which indirectly impacts BCL6 expression. [] This context-dependent effect of this compound on BCL6 highlights the complexity of its interaction within different cellular signaling networks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.